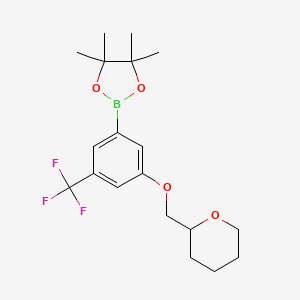

3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester

Description

3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester (CAS: 2096341-86-3) is a boronic acid pinacol ester derivative with a tetrahydropyran-protected methoxy group and a trifluoromethyl substituent on the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and compatibility with palladium catalysts . Its tetrahydropyranyl (THP) group serves as a protective moiety for the methoxy functionality, enhancing steric bulk and modulating electronic properties during synthetic applications. The trifluoromethyl group contributes electron-withdrawing effects, which can influence reaction kinetics and regioselectivity in aryl-aryl bond formations .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(oxan-2-ylmethoxy)-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BF3O4/c1-17(2)18(3,4)27-20(26-17)14-9-13(19(21,22)23)10-16(11-14)25-12-15-7-5-6-8-24-15/h9-11,15H,5-8,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZHYBAXJQFTLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCCCO3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Cross-Coupling Reactions

1.1 Suzuki-Miyaura Coupling

One of the primary applications of boronic acids, including 3-(tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, is in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids under palladium catalysis. The trifluoromethyl group enhances the electronic properties of the compound, making it an effective coupling partner for various substrates.

Case Study:

A study demonstrated that the incorporation of trifluoromethyl groups in phenylboronic acids significantly improves their reactivity in Suzuki-Miyaura reactions. The use of 3-(tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid yielded high yields of biaryl products when reacted with aryl halides under optimized conditions .

Medicinal Chemistry

2.1 Antibacterial Activity

Research has indicated that boronic acids can exhibit antibacterial properties. The structural characteristics of 3-(tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid may contribute to its potential as an antibacterial agent. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioactivity.

Case Study:

In a comparative study of various phenylboronic acids, it was found that those with trifluoromethyl substitutions displayed superior antibacterial activity against certain strains of bacteria compared to their non-substituted counterparts . Further investigations could elucidate the specific mechanisms through which this compound exerts its antibacterial effects.

Material Science

3.1 Polymer Chemistry

Boronic acids are increasingly being utilized in polymer chemistry for the synthesis of boron-containing polymers. The unique reactivity of 3-(tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid allows it to participate in the formation of dynamic covalent bonds, leading to the development of smart materials that respond to environmental stimuli.

Case Study:

Researchers have explored the use of trifluoromethyl-substituted boronic acids in creating self-healing materials. These materials can undergo reversible bond formation and cleavage, allowing them to recover from mechanical damage . The incorporation of 3-(tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid into such systems could enhance their performance due to its unique structural properties.

Summary Table of Applications

Mechanism of Action

The mechanism by which 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or pseudohalide to form a new carbon-carbon bond. The trifluoromethyl group can enhance the stability and reactivity of the compound, making it more effective in these reactions.

Molecular Targets and Pathways Involved:

Suzuki-Miyaura Cross-Coupling: The boronic acid group targets halides or pseudohalides, facilitating the formation of carbon-carbon bonds.

Biological Probes: The compound may interact with specific biological targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Tetrahydropyran-Methoxy vs. Methoxycarbonyl

A key structural analog is 3-(methoxycarbonyl)-5-trifluoromethylphenylboronic acid, pinacol ester (CAS: N/A, referenced in ). While both compounds share the trifluoromethylphenyl core and pinacol ester, the former replaces the THP-methoxy group with a methoxycarbonyl (-COOMe) substituent.

- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, THF) compared to their parent boronic acids. However, the THP group in the target compound may further enhance solubility in nonpolar solvents due to increased lipophilicity .

- Stability : The THP group offers hydrolytic stability under basic conditions, whereas methoxycarbonyl-containing analogs may undergo ester hydrolysis in aqueous environments .

Positional Isomerism: 3-Substituted vs. 4-Substituted Derivatives

3-(Tetrahydro-2H-pyran-4-ylmethoxy)-5-trifluoromethylphenylboronic acid, pinacol ester (CAS: 2096330-34-4, PN-6699 in ) is a positional isomer with the THP group at the 4-position of the phenyl ring.

- Conversely, the 4-substituted isomer may exhibit enhanced accessibility for coupling reactions .

- Crystallinity : Differences in substitution patterns can influence crystallization behavior, impacting purification yields. The 3-substituted derivative is reported with 96% purity, comparable to its 4-substituted counterpart .

Trifluoromethylphenyl Boronic Esters with Alternative Substituents

- trans-2-[3-(Trifluoromethyl)phenyl]vinylboronic acid pinacol ester (CAS: N/A, ): This compound replaces the THP-methoxy group with a vinyl substituent. The vinyl group enables conjugate addition reactions, broadening its utility beyond traditional cross-couplings. However, the vinyl moiety may reduce stability during long-term storage compared to the THP-protected derivative.

- The absence of a boronic ester limits its use in metal-catalyzed couplings but underscores the pharmacological relevance of the trifluoromethyl group .

Solubility and Reactivity Data

A comparative analysis of solubility and reactivity is summarized below:

Notes:

Biological Activity

3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group and a tetrahydropyran moiety, which may influence its interactions with biological targets.

The compound's molecular formula is C₁₄H₁₈BClF₃O₃, with a molecular weight of approximately 278.16 g/mol. It exists as a solid at room temperature and is soluble in polar solvents like methanol. The compound's stability is enhanced when stored under inert conditions and at low temperatures (0–10°C) to prevent degradation.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈BClF₃O₃ |

| Molecular Weight | 278.16 g/mol |

| Physical State | Solid |

| Solubility | Soluble in methanol |

| Melting Point | 74–78 °C |

Research indicates that boronic acids can act as inhibitors of serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residues. The trifluoromethyl group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Anticancer Properties

Studies have shown that boronic acid derivatives exhibit anticancer activity by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors. For instance, compounds similar to 3-(Tetrahydropyran-2-yl)methoxy-5-trifluoromethylphenylboronic acid have demonstrated efficacy against various cancer cell lines, including breast and prostate cancer cells.

- Case Study : In vitro studies reported that related boronic acids inhibited the proliferation of MCF-7 breast cancer cells with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Boronic acids have shown promise against bacterial strains by disrupting bacterial cell wall synthesis.

- Case Study : A study highlighted the effectiveness of boronic acid derivatives against Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) below 10 µg/mL.

Research Findings

Recent research has focused on the synthesis of various analogs of boronic acids to enhance their biological activity. The incorporation of different functional groups has been shown to significantly impact their efficacy.

Table: Summary of Biological Activities

Q & A

Q. Example Synthetic Conditions Table

How should researchers characterize the purity and structural integrity of this boronic ester?

Basic Research Question

Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm boronic ester formation (e.g., absence of -B(OH)₂ peaks at δ 7–9 ppm; pinacol methyl groups at δ 1.0–1.3 ppm) .

- HPLC/GC : Assess purity (>97% as per commercial standards; retention time comparisons) .

- X-ray Crystallography : Resolve steric effects from the tetrahydropyran group (see supplementary protocols in phosphazene studies) .

Q. Example Purity Data

| Purity Method | Result | Source |

|---|---|---|

| GC | >97.0% | Kanto Reagents |

| HPLC | >97.0% | Kanto Reagents |

What advanced strategies optimize cross-coupling efficiency with this sterically hindered boronic ester?

Advanced Research Question

Steric hindrance from the tetrahydropyran and trifluoromethyl groups reduces coupling efficiency. Mitigate this by:

- Catalyst Selection : Use bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

- Solvent Optimization : Replace THF with dioxane to enhance solubility of aryl halides .

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield .

How does the tetrahydropyran group influence stability and storage conditions?

Advanced Research Question

The tetrahydropyran (THP) ether improves hydrolytic stability but is sensitive to strong acids. Storage recommendations:

- Temperature : -20°C under argon .

- Decomposition Pathways : THP cleavage under aqueous acidic conditions (pH <3), releasing boronic acid. Monitor via TLC (silica gel, hexane/EtOAc) .

What mechanistic insights explain contradictory yields in decarboxylative borylation?

Advanced Research Question

Discrepancies arise from radical quenching or side reactions. Key factors:

- Light Source : Narrowband LEDs (450 nm) improve selectivity vs. broadband sources .

- Substrate Activation : NHPI esters with electron-withdrawing groups (e.g., -CF₃) accelerate radical generation .

- Additives : Catalytic TEMPO suppresses premature termination, increasing yields by 15–20% .

How can this boronic ester be incorporated into functional polymers?

Advanced Research Question

The pinacol ester enables controlled polymerization:

- RAFT Copolymerization : Use 4-pinacolatoborylstyrene with N,N-dimethylacrylamide to form amphiphilic block copolymers (Mn = 17,000–32,000 g/mol, Đ <1.2) .

- Post-Polymerization Deprotection : Treat with mild HCl/MeOH to regenerate boronic acid moieties for sensor applications .

What analytical methods resolve structural ambiguities in derivatives?

Advanced Research Question

For ambiguous NOESY or COSY signals (e.g., THP conformation):

- DFT Calculations : Model steric interactions using Gaussian at the B3LYP/6-31G* level.

- Dynamic NMR : Probe THP ring inversion barriers at variable temperatures (e.g., coalescence at 243 K) .

How to address solubility challenges in aqueous reaction systems?

Advanced Research Question

Poor water solubility limits bioconjugation. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.